4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2. It is an aromatic aldehyde characterized by the presence of both fluoro and trifluoromethoxy groups attached to a benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various inhibitors against proteins such as CRTH2, DP2 Receptor, and Hepatitis B Virus (HBV) Capsid . The compound interacts with enzymes and proteins through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of enzymes. This interaction can lead to enzyme inhibition or modification of protein function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses and immune regulation . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through its reactive aldehyde group. This binding can result in enzyme inhibition or activation, depending on the specific target and context . The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or antiviral activity . At high doses, the compound can induce toxic or adverse effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound can affect metabolic flux by inhibiting or activating key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the fluoro and trifluoromethoxy groups onto a benzaldehyde core. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the fluoro and trifluoromethoxy groups under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-2-(trifluoromethoxy)benzoic acid.
Reduction: 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions are often utilized in the synthesis of bioactive molecules and in the modification of biomolecules. The fluoro and trifluoromethoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but has a trifluoromethyl group instead of trifluoromethoxy.
4-Fluorobenzaldehyde: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
4-Fluoro-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNURBZYZYVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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